2-Chloro-7-methoxybenzo[d]thiazole
Overview
Description
2-Chloro-7-methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6ClNOS and its molecular weight is 199.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Modeling and Synthesis
One study focused on the quantum chemical modeling and synthesis of azo derivatives of benzo[d]thiazole, demonstrating their potential in optoelectronic and photonic applications due to their electronic and nonlinear optical (NLO) properties. This suggests that derivatives of benzo[d]thiazole, including 2-Chloro-7-methoxybenzo[d]thiazole, could be utilized in similar applications (Huo et al., 2021).
Material Science and Thermal Properties
Research into the thermal and spectral behavior of chloro-methoxybenzoates of lanthanides and heavy lanthanides has been conducted, showing the potential of these compounds in material science. The thermal stability and electrostatic nature of the metal-ligand bonding highlight the importance of these materials in various industrial applications (Ferenc & Bocian, 2000; Ferenc et al., 2007).
Biological Applications
Studies on isoxazole derivatives of benzo[d]thiazol-2-amine have shown significant anticancer activity, suggesting that this compound derivatives could be explored for therapeutic applications. The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells indicates their potential in cancer research (Kumbhare et al., 2014).
Antimicrobial and Anticancer Properties
Further research into substituted benzoyl-aryl-thiazole derivatives has unveiled their role as novel anticancer agents. This highlights the versatility of benzo[d]thiazole derivatives in developing new pharmaceuticals with improved antiproliferative activity against various cancer cell lines (Lu et al., 2009).
Properties
IUPAC Name |
2-chloro-7-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJOAPOPPBDFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.